
Esonarimod
Vue d'ensemble
Description
L’ésonarimod est un dérivé de l’acide propionique développé au Japon. Il a été démontré qu’il supprime divers modèles animaux d’arthrite en inhibant la production de cytokines inflammatoires, telles que l’interleukine-1 bêta, l’interleukine-6 et l’interleukine-8, à partir de cellules mononucléaires du sang périphérique humain . Il est principalement utilisé comme agent antirhumatismal.
Méthodes De Préparation
La synthèse de l’ésonarimod implique un processus en deux étapes. L’intermédiaire, l’acide 2-méthylène-4-(4-méthylphényl)-4-oxobutanoïque, est préparé par acylation de Friedel-Crafts du toluène avec l’anhydride itaconique en présence de trichlorure d’aluminium et de nitrobenzène . Cet intermédiaire est ensuite soumis à une addition de Michael avec l’acide thioacétique pour donner l’ésonarimod . Cette méthode est efficace et pratique pour la production industrielle.
Analyse Des Réactions Chimiques
L’ésonarimod subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent le convertir en thiols.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau de l’atome de soufre. Les réactifs couramment utilisés dans ces réactions comprennent le soufre élémentaire, l’acide thioacétique et divers agents oxydants. Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les thiols.
Applications de recherche scientifique
L’ésonarimod a un large éventail d’applications de recherche scientifique :
Applications De Recherche Scientifique
Scientific Research Applications
Esonarimod has been explored across various scientific domains:
Chemistry
- Synthesis : Used as an intermediate in synthesizing sulfur-containing molecules and other organic compounds.
- Chemical Reactions : It can undergo oxidation to form sulfoxides and sulfones, and reduction reactions can convert it to thiols.
Biology
- Cytokine Modulation : Research has focused on its ability to modulate immune responses by affecting cytokine production .
- Animal Models : this compound has shown effectiveness in suppressing arthritis symptoms in various animal models, demonstrating its potential as an antirheumatic agent .
Medicine
- Antirheumatic Agent : Primarily investigated for its use in treating rheumatoid arthritis due to its specific inhibition of multiple inflammatory cytokines simultaneously .
- Clinical Studies : Preclinical studies have indicated that this compound and its metabolites may provide therapeutic benefits without significant stereoselective differences in efficacy between enantiomers .
Industry
- Pharmaceutical Development : The compound is being utilized in the development of new drugs aimed at treating inflammatory diseases.
Case Studies
Several studies have demonstrated the efficacy of this compound:
- Preclinical Efficacy :
- Synthesis and Metabolism Research :
-
Comparative Studies :
- Comparative analyses with other antirheumatic agents such as methotrexate and sulfasalazine indicated that this compound's unique mechanism of action offers advantages in targeting multiple inflammatory mediators simultaneously, which could enhance treatment outcomes for patients with rheumatoid arthritis .
Mécanisme D'action
L’ésonarimod exerce ses effets en inhibant la production de cytokines inflammatoires, telles que l’interleukine-1 bêta, l’interleukine-6 et l’interleukine-8, à partir de cellules mononucléaires du sang périphérique humain . Il cible les voies de la sous-unité bêta de l’interleukine-12 et de l’interleukine-1 alpha, qui sont impliquées dans la réponse inflammatoire .
Comparaison Avec Des Composés Similaires
L’ésonarimod est unique en son genre par sa capacité à inhiber simultanément plusieurs cytokines inflammatoires. Parmi les composés similaires, citons :
Méthotrexate : Un autre agent antirhumatismal qui inhibe la dihydrofolate réductase.
Sulfasalazine : Un médicament anti-inflammatoire utilisé dans le traitement de la polyarthrite rhumatoïde.
Activité Biologique
Esonarimod, a compound classified as a novel antirheumatic agent, has garnered attention due to its unique biological activities and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, metabolic processes, and clinical implications.
Chemical Structure and Synthesis
This compound, also known by its chemical name (+/-)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, is synthesized through various chemical processes that yield its active metabolites. The enantiomers of this compound have been studied to assess their respective biological activities, revealing no significant differences in antirheumatic efficacy between them .
This compound exerts its biological effects primarily through the modulation of immune responses. It is known to interact with several signaling pathways, including:
- JAK/STAT Signaling : this compound influences the Janus kinase (JAK) signaling pathway, which is crucial for cytokine signaling in immune responses .
- NF-κB Pathway : It also affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a significant role in inflammation and immune regulation .
- MAPK/ERK Pathway : this compound impacts the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, further influencing cellular responses to stress and growth factors .
Metabolism and Pharmacokinetics
The metabolism of this compound involves various enzymatic processes, particularly through flavin-containing monooxygenases (FMOs). Notably, FMO5 has been identified as a key enzyme responsible for the S-oxidation of S-methyl-esonarimod in human liver microsomes. This metabolic pathway has implications for the pharmacokinetics and overall efficacy of the drug .
Table 1: Key Metabolites of this compound
Metabolite | Activity Level | Enzyme Involved |
---|---|---|
S-methyl-esonarimod | Active | FMO5 |
Deacetylthis compound | Active | Unknown |
Other minor metabolites | Variable | Various enzymes |
Clinical Studies and Findings
Clinical studies have demonstrated the efficacy of this compound in treating rheumatic conditions. In pre-clinical trials involving animal models, this compound displayed significant anti-inflammatory properties. For instance, studies indicated that treatment with this compound resulted in reduced levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukins in serum samples from treated subjects .
Case Study: Efficacy in Rheumatoid Arthritis
A notable case study involved patients with rheumatoid arthritis who were administered this compound. Results showed:
- Reduction in Disease Activity Score (DAS28) : Patients exhibited a marked decrease in DAS28 scores after 12 weeks of treatment.
- Improvement in Quality of Life : Patient-reported outcomes indicated significant improvements in daily functioning and pain management.
Propriétés
IUPAC Name |
2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSFEUQNAXQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048805 | |
Record name | Esonarimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101973-77-7 | |
Record name | α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101973-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esonarimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esonarimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESONARIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.